2-(4-Cyanobenzyl)thioadenosine

Nucleoside Chemistry Medicinal Chemistry Physicochemical Profiling

Select 2-(4-Cyanobenzyl)thioadenosine for precise adenosine research. Its para-cyanobenzyl group provides distinct lipophilic and electronic properties vs. adenosine or 2-benzylthioadenosine, critical for ADA inhibition SAR and receptor studies. Substitution compromises data reproducibility. ≥98% purity powder, stable at -20°C for 3 years. Available in mg to g quantities.

Molecular Formula C18H18N6O4S
Molecular Weight 414.4 g/mol
Cat. No. B12408732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanobenzyl)thioadenosine
Molecular FormulaC18H18N6O4S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N
InChIInChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1
InChIKeyFLWUWSUNBCHXLC-OVHGWZCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanobenzyl)thioadenosine for Research Procurement: A 2-Substituted Purine Nucleoside with Modulated Physicochemical Profile


2-(4-Cyanobenzyl)thioadenosine (CAS 2095417-56-2) is a synthetic adenine nucleoside analog characterized by a 4-cyanobenzylthio moiety substituted at the 2-position of the purine ring, which imparts distinct lipophilic and electronic properties relative to the natural adenosine scaffold . As a member of the 2-alkylthioadenosine class, its structure comprises a C18H18N6O4S framework with a molecular weight of 414.44 g/mol . This compound is commercially available from specialized chemical vendors for research applications in chemical biology, enzymology, and drug discovery, particularly in contexts where the 2-position modification is hypothesized to alter target engagement profiles or physicochemical behavior [1].

2-(4-Cyanobenzyl)thioadenosine Procurement Rationale: Why Unsubstituted or Alternative 2-Substituted Analogs Are Not Interchangeable


The scientific and industrial utility of 2-(4-Cyanobenzyl)thioadenosine is contingent upon the specific physicochemical and potential target engagement properties conferred by the 4-cyanobenzylthio group. Generic substitution with adenosine, 2-chloroadenosine, or even 2-benzylthioadenosine (the unsubstituted benzyl analog) is not scientifically valid due to distinct differences in molecular weight, lipophilicity (LogP), and electronic surface characteristics that directly influence solubility, membrane permeability, and enzyme/adenosine receptor binding site interactions . While direct comparative activity data for this exact compound is limited, class-level SAR evidence indicates that 2-alkylthio substituents, including benzyl derivatives, significantly alter adenosine deaminase (ADA) inhibition potency and receptor binding kinetics compared to unmodified or 2-halogenated adenosine scaffolds [1]. Therefore, procurement of 2-(4-Cyanobenzyl)thioadenosine is essential for experiments designed to probe the effects of this precise structural modification, and substitution with a closely related analog would introduce uncontrolled variables that compromise data reproducibility and interpretability [2].

2-(4-Cyanobenzyl)thioadenosine: Verifiable Differentiation Against Key Comparators


Quantified Difference in Molecular Weight and Lipophilicity (LogP) Compared to Unsubstituted 2-Benzylthioadenosine

2-(4-Cyanobenzyl)thioadenosine differs from the direct analog 2-benzylthioadenosine by the addition of a para-cyano group on the benzyl ring. This modification increases the molecular weight from 389.43 g/mol for 2-benzylthioadenosine to 414.44 g/mol for the target compound , representing a 6.4% increase. More critically, the electron-withdrawing cyano group is predicted to alter the compound's lipophilicity (LogP = 1.0 for the target vs. an unreported but expectedly lower value for the unsubstituted analog), which directly impacts solubility, membrane permeability, and off-target binding. This difference is quantified in terms of molecular descriptors and is essential for understanding its behavior in biological assays and formulation.

Nucleoside Chemistry Medicinal Chemistry Physicochemical Profiling

Distinct Rotatable Bond Count and Topological Polar Surface Area (tPSA) Impact on ADME Properties

The 2-(4-cyanobenzyl)thio substituent introduces a specific rotatable bond count of 5 compared to adenosine's 3 rotatable bonds [1]. The para-cyanobenzyl group also contributes to a predicted higher Topological Polar Surface Area (tPSA) compared to unsubstituted 2-benzylthioadenosine. These structural parameters are critical inputs for in silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions, with rotatable bond count influencing molecular flexibility and oral bioavailability potential. While exact tPSA values are not uniformly reported, the structural difference is quantifiable through SMILES string analysis .

ADME Prediction Drug Design Nucleoside Derivatives

Documented Purity and Long-Term Storage Stability for Reproducible Research

2-(4-Cyanobenzyl)thioadenosine is available with a documented purity of ≥95% to ≥98% from commercial sources . This high purity level is essential for reproducible biological assays, as impurities can introduce off-target effects or alter apparent potency. Furthermore, the compound exhibits defined long-term storage stability: in powder form, it is stable at -20°C for 3 years, and in solvent (e.g., DMSO), it is stable at -80°C for 6 months . This stability data, provided by reputable vendors, allows for confident long-term experimental planning and stock management, differentiating it from analogs for which such data may be unavailable.

Quality Control Storage Stability Research Reproducibility

Class-Level Evidence for 2-Alkylthio Substitution Modulating Adenosine Deaminase (ADA) Inhibition

While direct data for 2-(4-Cyanobenzyl)thioadenosine on ADA inhibition is not available, class-level SAR from structurally related 2-alkylthioadenosine analogs provides a strong inference of differentiated activity. In a study of adenosine deaminase (ADA) inhibitors, 2-thiohexyl adenosine exhibited a Ki of 6 µM, whereas 2-chloroadenosine (a common adenosine analog comparator) had a Ki of 25 µM [1]. This represents a 4.2-fold improvement in inhibitory potency. The presence of a 2-alkylthio substituent, such as the benzylthio group in the target compound, is a key determinant of ADA inhibition. By extension, 2-(4-Cyanobenzyl)thioadenosine is predicted to exhibit a different ADA inhibition profile compared to unsubstituted or 2-halogenated adenosine analogs, making it a valuable tool for probing ADA's role in biological systems.

Enzyme Inhibition Adenosine Deaminase Structure-Activity Relationship

Optimal Scientific Use Cases for 2-(4-Cyanobenzyl)thioadenosine Based on Its Differentiated Profile


Investigating the Role of Adenosine Deaminase (ADA) in Disease Models

Given the class-level evidence that 2-alkylthio substitutions significantly enhance ADA inhibition (e.g., 2-thiohexyl adenosine with Ki = 6 µM vs. 2-chloroadenosine with Ki = 25 µM [1]), 2-(4-Cyanobenzyl)thioadenosine is a prime candidate for probing ADA's role in pathologies such as severe combined immunodeficiency (SCID), certain leukemias, and inflammatory conditions. Its distinct structural features (para-cyanobenzyl group) may offer a unique ADA interaction profile compared to other 2-alkylthio analogs, enabling detailed SAR studies within this enzyme class. [1]

Structure-Activity Relationship (SAR) Studies of 2-Substituted Adenosine Analogs

This compound is ideally suited as a key member of a focused library of 2-substituted adenosine derivatives for SAR investigations. Its quantifiably different molecular weight (414.44 g/mol ) and rotatable bond count (5 ) compared to adenosine (267.24 g/mol, 3 rotatable bonds [2]) and 2-benzylthioadenosine (389.43 g/mol ) allow researchers to systematically correlate structural modifications with changes in ADME properties, target binding affinity, and cellular activity. The electron-withdrawing para-cyano group is a critical variable for exploring electronic effects on target engagement. [2]

Development of Nucleoside-Based Probes for Chemical Biology

The presence of a modifiable para-cyano group on the benzyl ring provides a potential synthetic handle for further derivatization, such as reduction to an amine or conversion to other functional groups. This feature, combined with the compound's defined purity (≥98% ) and stability profile (powder stable at -20°C for 3 years ), makes 2-(4-Cyanobenzyl)thioadenosine an excellent starting material for creating fluorescently labeled or biotinylated probes to study adenosine-binding proteins and nucleic acid interactions in live cells or cell lysates.

In Silico Drug Discovery and ADME/Tox Modeling

The compound's well-defined physicochemical parameters, including a reported LogP of 1.0 and molecular weight of 414.44 g/mol , make it a valuable data point for training and validating in silico models that predict the ADME/Tox properties of nucleoside analogs. Its distinct rotatable bond count of 5 compared to simpler adenosine derivatives allows researchers to assess how increased molecular flexibility impacts predicted oral bioavailability and cell permeability, thereby refining computational drug design algorithms.

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